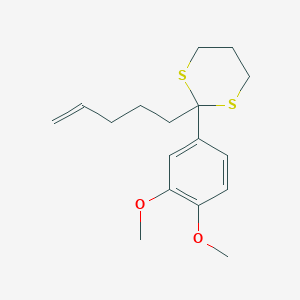
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable precursor with 1,3-dithiane. One common method is the reaction of 3,4-dimethoxybenzaldehyde with 1,3-dithiane in the presence of a strong base such as n-butyllithium. The reaction proceeds via the formation of a dithiane anion, which then undergoes nucleophilic addition to the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle large quantities of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiane protecting group, revealing the underlying carbonyl compound.
Substitution: The phenyl and pentenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like Raney nickel or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane moiety would yield sulfoxides or sulfones, while reduction would regenerate the original carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(pent-4-en-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, the dithiane moiety acts as a protecting group, stabilizing the carbonyl compound and preventing unwanted reactions. The dimethoxyphenyl and pentenyl groups may interact with molecular targets through various pathways, depending on the context of their use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used as a protecting group.
2-(3,4-Dimethoxyphenyl)-1,3-dithiane: Lacks the pentenyl group but shares the dimethoxyphenyl moiety.
2-(Pent-4-en-1-yl)-1,3-dithiane: Lacks the dimethoxyphenyl group but shares the pentenyl moiety.
Eigenschaften
CAS-Nummer |
104072-34-6 |
|---|---|
Molekularformel |
C17H24O2S2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-2-pent-4-enyl-1,3-dithiane |
InChI |
InChI=1S/C17H24O2S2/c1-4-5-6-10-17(20-11-7-12-21-17)14-8-9-15(18-2)16(13-14)19-3/h4,8-9,13H,1,5-7,10-12H2,2-3H3 |
InChI-Schlüssel |
GISVTXCBFGZALC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(SCCCS2)CCCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


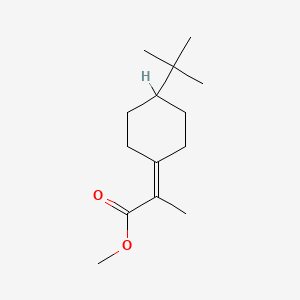
![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

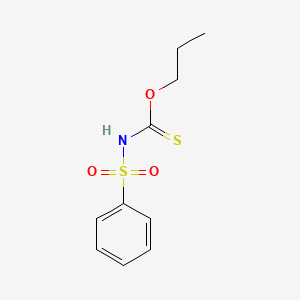

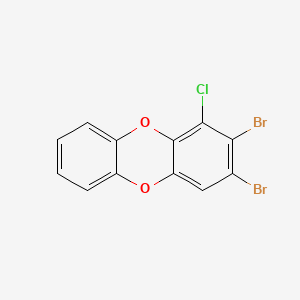
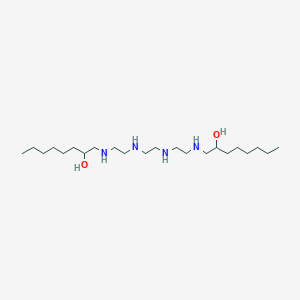

![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
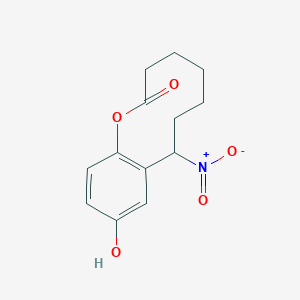
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
